

Application Notes and Protocols for Clinical Trials Involving Co-Renitec

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Compound of Interest

Compound Name: Co-Renitec

Cat. No.: B12757596

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Co-Renitec is a combination antihypertensive medication containing enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic.[1][2] Enalapril lowers blood pressure by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion.[3][4][5] Hydrochlorothiazide is a diuretic that reduces blood volume by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubules of the kidneys.[6][7] The combination of these two agents provides a synergistic effect in lowering blood pressure.[8] These application notes provide a framework for the experimental design of Phase III clinical trials to evaluate the efficacy and safety of **Co-Renitec** for the treatment of essential hypertension.

Clinical Trial Design

A Phase III, multicenter, randomized, double-blind, active-controlled study is proposed to assess the superiority of **Co-Renitec** compared to enalapril monotherapy.

1.1 Study Objectives:

- **Primary Objective:** To evaluate the antihypertensive efficacy of **Co-Renitec** in reducing systolic and diastolic blood pressure compared to enalapril alone in patients with essential hypertension.

- Secondary Objectives:
 - To assess the safety and tolerability of **Co-Renitec**.
 - To evaluate the effect of **Co-Renitec** on the 24-hour ambulatory blood pressure profile.
 - To determine the proportion of patients achieving target blood pressure goals.

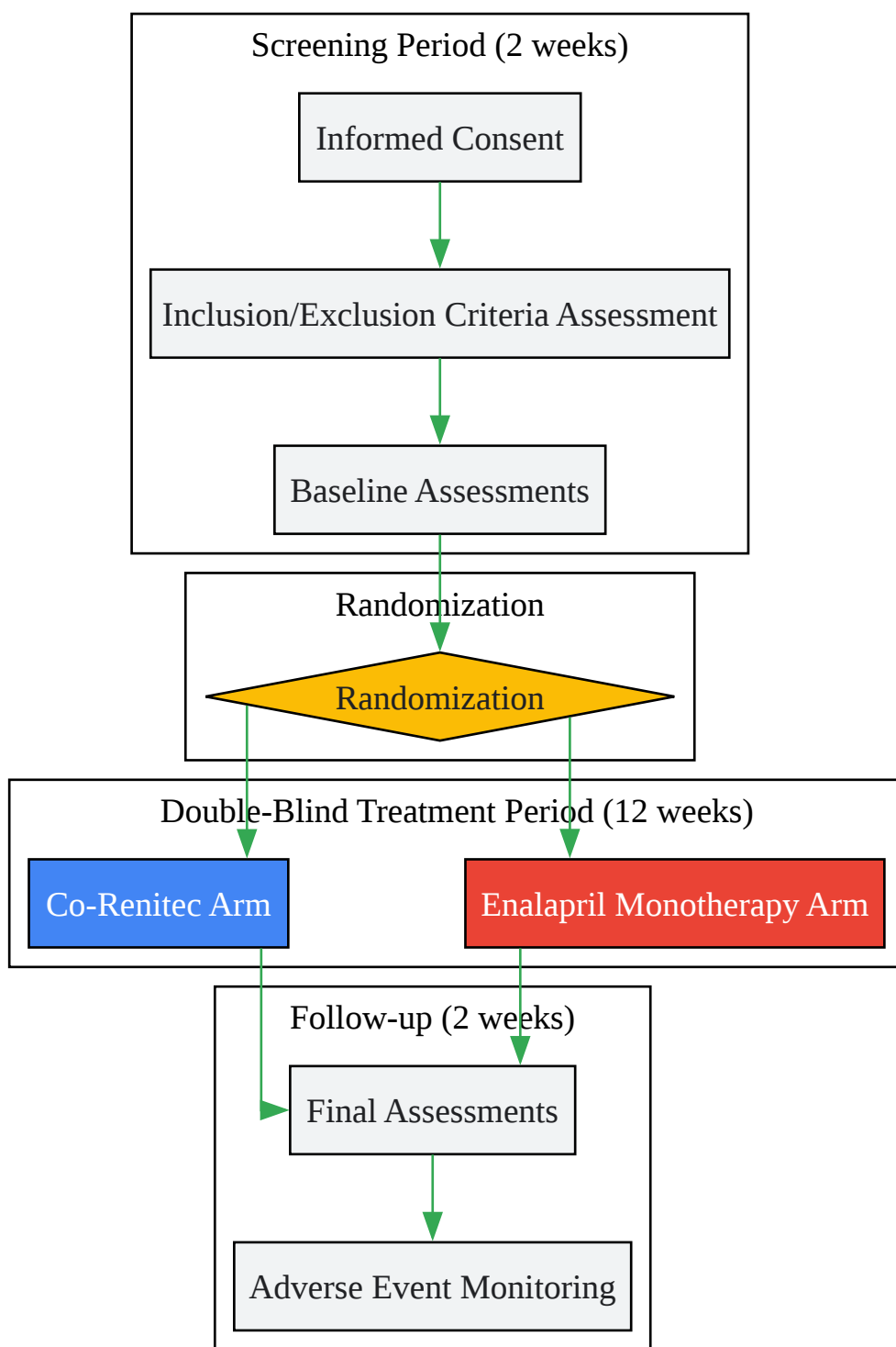
1.2 Study Population:

A total of 500 male and female patients aged 18-75 years with a diagnosis of essential hypertension will be recruited. Key inclusion criteria include an average sitting diastolic blood pressure of 95-110 mmHg and a systolic blood pressure of 160-200 mmHg.

1.3 Study Schema:

The study will consist of a 2-week screening period, followed by a 12-week double-blind treatment period, and a 2-week follow-up period.

Experimental Workflow Diagram:



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Caption: Workflow of the proposed Phase III clinical trial for **Co-Renitec**.

Efficacy and Safety Endpoints

2.1 Efficacy Endpoints:

- Primary: Change from baseline in mean sitting trough diastolic and systolic blood pressure at week 12.
- Secondary:
 - Change from baseline in 24-hour ambulatory blood pressure monitoring (ABPM) parameters.
 - Proportion of patients achieving a target blood pressure of <140/90 mmHg.

2.2 Safety Endpoints:

- Incidence of adverse events (AEs) and serious adverse events (SAEs).
- Changes in laboratory parameters (serum creatinine, potassium, uric acid).
- Changes in vital signs and physical examination findings.

Data Presentation

Quantitative data will be summarized in the following tables:

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Co-Renitec (N=250)	Enalapril (N=250)	Total (N=500)
Age (years), mean (SD)			
Gender, n (%)			
Male			
Female			
Race, n (%)			
Caucasian			
African American			
Asian			
Other			
Weight (kg), mean (SD)			
BMI (kg/m ²), mean (SD)			
Sitting SBP (mmHg), mean (SD)			
Sitting DBP (mmHg), mean (SD)			

| Heart Rate (bpm), mean (SD) | | | |

Table 2: Change from Baseline in Blood Pressure at Week 12

Parameter	Co-Renitec (N=250)	Enalapril (N=250)	p-value
Sitting Trough SBP (mmHg)			
Baseline, mean (SD)			
Change from Baseline, mean (SD)			
Sitting Trough DBP (mmHg)			
Baseline, mean (SD)			
Change from Baseline, mean (SD)			
24-h Mean SBP (mmHg)			
Baseline, mean (SD)			
Change from Baseline, mean (SD)			
24-h Mean DBP (mmHg)			
Baseline, mean (SD)			

| Change from Baseline, mean (SD) | | | |

Table 3: Summary of Adverse Events

Adverse Event	Co-Renitec (N=250) n (%)	Enalapril (N=250) n (%)
Any Adverse Event		
Dizziness		
Headache		
Cough		
Hyperkalemia		
Hypokalemia		
Increased Serum Creatinine		

| Serious Adverse Events | | |

Experimental Protocols

4.1 Protocol for Office Blood Pressure Measurement:

- Patient Preparation: The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement.[\[4\]](#)[\[5\]](#) The patient should avoid caffeine, exercise, and smoking for at least 30 minutes prior to measurement.[\[9\]](#) The arm should be supported at heart level.[\[10\]](#)
- Cuff Selection and Placement: Use a validated automated oscillometric device.[\[11\]](#) Select the appropriate cuff size based on the patient's arm circumference.[\[4\]](#) The cuff should be placed on the bare upper arm.[\[10\]](#)
- Measurement Procedure: Take three consecutive readings, 1-2 minutes apart.[\[12\]](#)
- Data Recording: Record the average of the second and third readings.[\[11\]](#)

4.2 Protocol for 24-Hour Ambulatory Blood Pressure Monitoring (ABPM):

- Device Preparation: Use a validated, lightweight, and portable ABPM device.[\[13\]](#) Program the device to record blood pressure every 20-30 minutes during the day and every 30-60 minutes at night.[\[14\]](#)[\[15\]](#)

- Patient Instruction: Instruct the patient to engage in their normal daily activities but to keep their arm still and at their side during cuff inflation.[\[14\]](#)
- Data Retrieval and Analysis: After 24 hours, retrieve the data from the device. Analyze the data to determine the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.

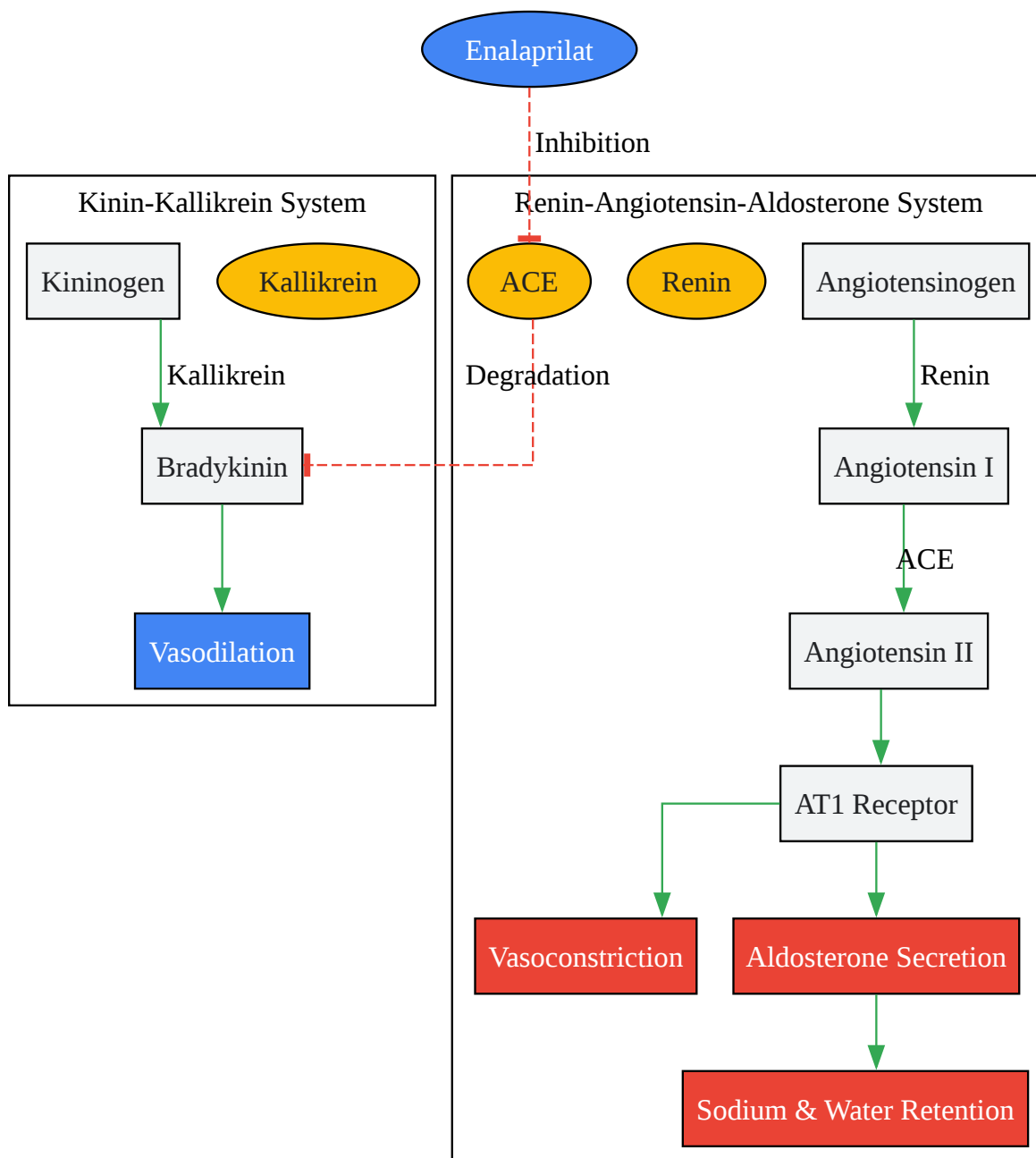
4.3 Protocol for Laboratory Safety Monitoring:

- Sample Collection: Collect blood samples at baseline and at weeks 4, 8, and 12.
- Analytes: Measure serum creatinine, potassium, and uric acid.[\[16\]](#)[\[17\]](#)
- Data Analysis: Compare post-baseline values to baseline values and assess any clinically significant changes.

Signaling Pathways

5.1 Enalapril and the Renin-Angiotensin-Aldosterone System (RAAS):

Enalapril's active metabolite, enalaprilat, competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II.[\[3\]](#)[\[4\]](#) This leads to decreased levels of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention.[\[18\]](#)[\[19\]](#) ACE inhibition also leads to an accumulation of bradykinin, a potent vasodilator, which further contributes to the blood pressure-lowering effect.[\[20\]](#)[\[21\]](#)

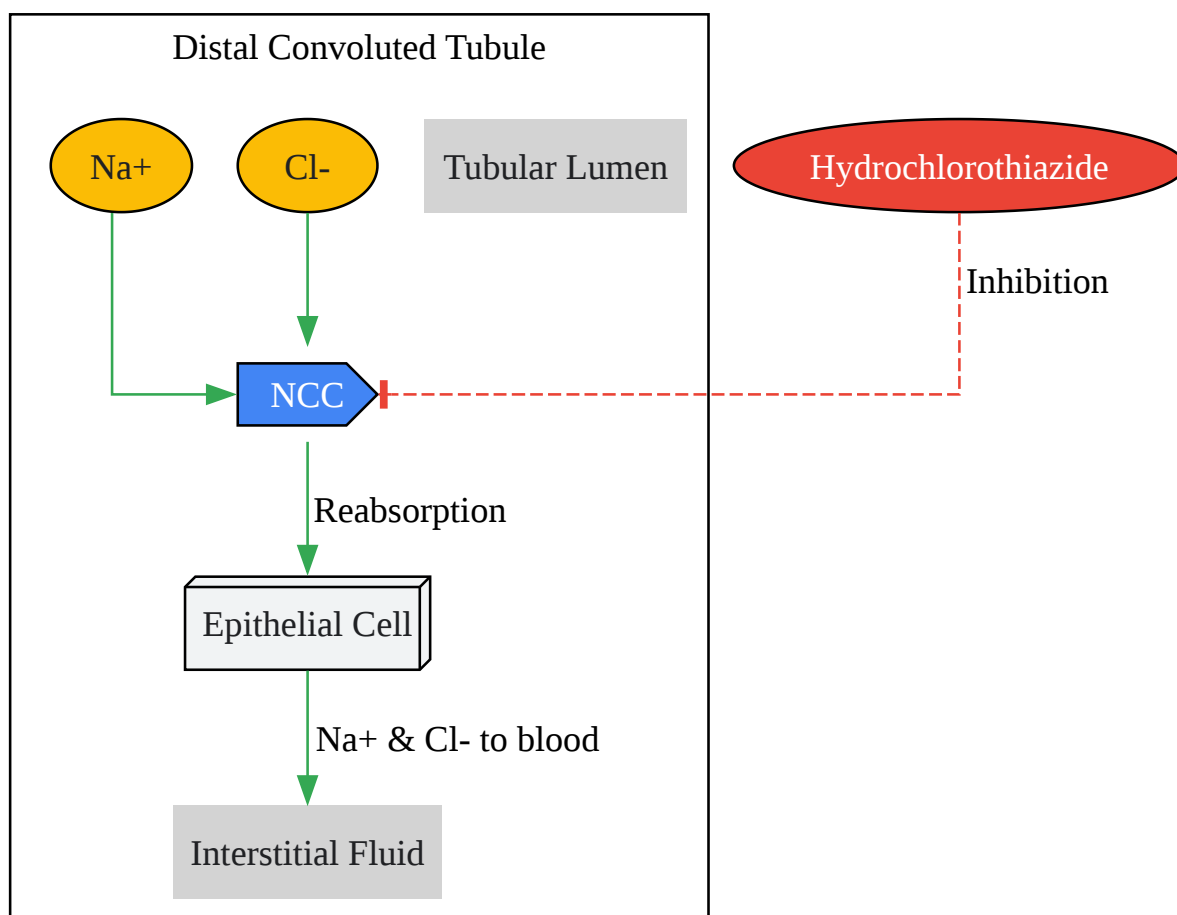


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Caption: Mechanism of action of Enalapril on the RAAS and Bradykinin pathways.

5.2 Hydrochlorothiazide and the Sodium-Chloride Cotransporter (NCC):

Hydrochlorothiazide acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride cotransporter (NCC).[6][7] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure.[22][23]



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Caption: Mechanism of action of Hydrochlorothiazide on the NCC transporter.

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